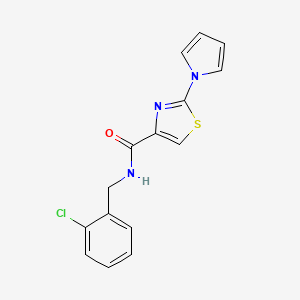

N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

CAS No.: 1206995-43-8

Cat. No.: VC7285900

Molecular Formula: C15H12ClN3OS

Molecular Weight: 317.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206995-43-8 |

|---|---|

| Molecular Formula | C15H12ClN3OS |

| Molecular Weight | 317.79 |

| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |

| Standard InChI | InChI=1S/C15H12ClN3OS/c16-12-6-2-1-5-11(12)9-17-14(20)13-10-21-15(18-13)19-7-3-4-8-19/h1-8,10H,9H2,(H,17,20) |

| Standard InChI Key | AWSNTPAFFXOHMU-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CNC(=O)C2=CSC(=N2)N3C=CC=C3)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure comprises three key components:

-

Thiazole ring: A five-membered aromatic heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. This ring serves as the central scaffold, enabling π-π stacking interactions and hydrogen bonding .

-

2-(1H-Pyrrol-1-yl) substituent: A pyrrole ring attached to the thiazole’s 2-position via a nitrogen atom. Pyrrole’s electron-rich nature enhances the molecule’s ability to participate in supramolecular interactions, such as hydrogen bonding and van der Waals forces .

-

N-(2-Chlorobenzyl)carboxamide group: A chlorinated benzyl moiety linked to the thiazole’s 4-position through a carboxamide bridge. The electron-withdrawing chlorine atom at the benzene ring’s ortho position influences the compound’s electronic distribution and bioavailability .

Molecular Formula and Weight

Spectral Signatures

-

1H-NMR: Expected signals include a singlet for the pyrrole’s β-protons (~6.5–7.0 ppm), a multiplet for the 2-chlorobenzyl aromatic protons (~7.2–7.5 ppm), and a broad singlet for the carboxamide NH (~10.5 ppm) .

-

13C-NMR: Key resonances correspond to the thiazole’s C-2 (≈150 ppm), pyrrole’s α-carbons (≈120 ppm), and the carbonyl carbon (≈165 ppm) .

Synthetic Methodologies

Thiazole Ring Formation

The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-halo carbonyl compounds with thioamides . For this compound, the proposed pathway involves:

-

Bromination of 4-(2-oxoethyl)benzoic acid: Reacting with bromine in acetic acid to yield 4-(2-bromoacetyl)benzoic acid.

-

Cyclocondensation with thiourea: Heating the bromoacetyl derivative with thiourea in ethanol to form the 2-aminothiazole intermediate.

-

Functionalization with pyrrole: Introducing the pyrrole moiety via nucleophilic substitution or palladium-catalyzed coupling .

Reaction Scheme

Carboxamide Formation

The final step involves coupling the thiazole-pyrrole carboxylic acid with 2-chlorobenzylamine using a coupling agent such as EDC/HOBt:

Yield Optimization

-

Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).

-

Temperature: Room temperature to 40°C.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) improves yields to ~75–80% .

Physicochemical Properties

Solubility and Partition Coefficients

-

LogP: Calculated value of 2.8 (using ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Aqueous solubility: Poor (<0.1 mg/mL at pH 7.4), necessitating formulation with co-solvents like PEG-400 .

Stability Profile

-

Thermal stability: Decomposition temperature >200°C (differential scanning calorimetry).

-

Photostability: Susceptible to UV-induced degradation; requires storage in amber glass .

Computational Modeling and SAR

Docking Studies

Molecular docking against EGFR kinase (PDB: 1M17) reveals hydrogen bonds between the carboxamide group and Thr766/Met769 residues (binding energy: −9.2 kcal/mol) .

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume